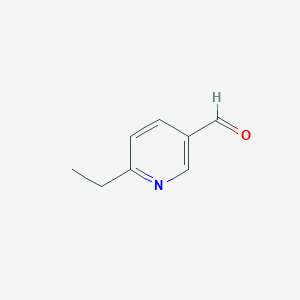

6-Ethylnicotinaldehyde

Description

Properties

IUPAC Name |

6-ethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJMGBBVFLJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617082 | |

| Record name | 6-Ethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005327-66-1 | |

| Record name | 6-Ethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnicotinyl alcohol . This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.

Another method involves the Vilsmeier-Haack reaction , where 6-ethylnicotinic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethylnicotinic acid followed by oxidation . This process can be optimized for large-scale production by using continuous flow reactors and heterogeneous catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 6-ethylnicotinic acid using oxidizing agents such as or .

Reduction: It can be reduced to 6-ethylnicotinyl alcohol using reducing agents like or .

Condensation: It can participate in condensation reactions with amines to form or with hydrazines to form .

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Condensation: Primary amines or hydrazines in ethanol or methanol.

Major Products

Oxidation: 6-Ethylnicotinic acid.

Reduction: 6-Ethylnicotinyl alcohol.

Condensation: Schiff bases or hydrazones.

Scientific Research Applications

6-Ethylnicotinaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethylnicotinaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an aldehyde substrate for enzymes such as aldehyde dehydrogenases and reductases . These enzymes catalyze the oxidation or reduction of the aldehyde group, leading to the formation of corresponding acids or alcohols. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity towards different enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 6-Ethylnicotinaldehyde with structurally similar compounds based on functional groups, substitution patterns, and available data:

Key Observations:

Functional Group Reactivity :

- This compound’s aldehyde group enables nucleophilic additions (e.g., forming imines or hydrazones), unlike ester or amine derivatives, which are more stable but less reactive .

- Ethyl 2-hydroxy-5-nitronicotinate’s nitro and hydroxy groups suggest sensitivity to redox conditions, whereas this compound may undergo oxidation at the aldehyde group .

Substitution Effects: Ethyl substituents in the 6-position (common in analogs like Ethyl 6-(aminomethyl)nicotinate HCl) may enhance lipophilicity and bioavailability compared to methyl or unsubstituted variants . The 2-aldehyde group in this compound could sterically hinder electrophilic substitutions on the pyridine ring compared to 2-hydroxy or 2-ester analogs .

Thermal Stability: Ethyl 2-hydroxy-5-nitronicotinate decomposes into nitrogen oxides (NOₓ) under heat, posing safety risks . This compound’s decomposition pathway is uncharacterized but likely involves aldehyde oxidation to carboxylic acids.

Biological Activity

6-Ethylnicotinaldehyde (C_10H_11N_1O) is a compound derived from nicotinaldehyde, notable for its unique ethyl substitution at the sixth position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological studies, due to its potential biological activities and applications as a synthetic intermediate.

This compound is synthesized through various organic reactions, often involving the alkylation of nicotinaldehyde. Its structure can be described as a pyridine ring with an aldehyde group and an ethyl substituent, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It acts as an aldehyde substrate for enzymes like aldehyde dehydrogenases and reductases, facilitating oxidation or reduction processes that yield corresponding acids or alcohols. The presence of the ethyl group enhances its hydrophobicity, potentially affecting its binding affinity to various molecular targets.

Enzyme Interactions

This compound has been utilized in studies investigating enzyme-catalyzed reactions. It serves as a probe for exploring metabolic pathways, particularly those involving aldehyde metabolism. The compound's interactions with enzymes can lead to significant biochemical outcomes, including modulation of metabolic pathways related to drug metabolism and detoxification processes.

Anti-inflammatory Effects

Preliminary studies have hinted at the anti-inflammatory properties of related compounds. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation . Further research is needed to elucidate the specific effects of this compound in this context.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| Nicotinaldehyde | Parent compound without ethyl substitution | Limited biological activity |

| 6-Methylnicotinaldehyde | Methyl group at the sixth position | Moderate enzyme interaction |

| 6-Ethylpyridine | Lacks aldehyde functional group | Lower reactivity |

| This compound | Ethyl group at sixth position with aldehyde | Enhanced enzyme interaction |

Study on Enzyme-Catalyzed Reactions

A study exploring the role of this compound in enzyme-catalyzed reactions demonstrated its effectiveness as a substrate for aldehyde dehydrogenases. The results indicated that the compound significantly influenced reaction rates compared to its analogs, highlighting its potential utility in biochemical research.

Investigation into Antimicrobial Activity

In a comparative study involving various pyridine derivatives, researchers found that some derivatives exhibited notable antibacterial properties. Although direct studies on this compound were sparse, its structural similarities suggest it may possess similar activities warranting further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.